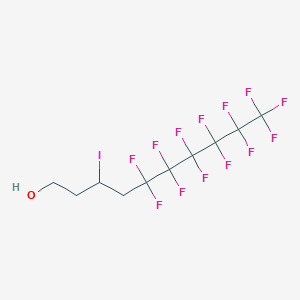

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to a decanol backbone. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, often conducted under controlled conditions to ensure high yield and purity. The use of specialized equipment and safety protocols is essential due to the reactive nature of the fluorinating and iodinating agents.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various fluorinated alcohols or hydrocarbons.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products:

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of fluorinated alcohols or hydrocarbons.

Substitution: Formation of various substituted fluorinated compounds.

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor in the synthesis of other fluorinated compounds.

- Employed in the study of fluorine chemistry and its effects on molecular properties.

Biology:

- Investigated for its potential use in biological imaging due to its unique fluorine content.

- Studied for its interactions with biological membranes and proteins.

Medicine:

- Explored for its potential use in drug delivery systems due to its hydrophobic nature.

- Investigated for its antimicrobial properties.

Industry:

- Utilized in the production of high-performance coatings and materials.

- Employed in the manufacture of specialty chemicals and surfactants.

Mécanisme D'action

The mechanism of action of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart hydrophobicity and chemical stability, while the iodine atom can participate in various chemical reactions. The compound can interact with biological membranes, altering their properties and potentially affecting cellular processes.

Comparaison Avec Des Composés Similaires

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Comparison:

- Uniqueness: 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.

- Chemical Properties: Compared to similar fluorinated compounds, this compound exhibits higher thermal stability and resistance to chemical degradation.

- Applications: While similar compounds are used in coatings and materials, this compound has broader applications in biological and medical research due to its unique functional groups.

Activité Biologique

3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol (CAS No. 16083-68-4) is a fluorinated alcohol with a complex structure that includes iodine and multiple fluorine atoms. Its unique chemical properties have garnered attention in various fields including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.

- Molecular Formula : C10H8F13IO

- Molecular Weight : 518.05 g/mol

- Boiling Point : 247.7 ± 40.0 °C (predicted)

- Density : 1.840 ± 0.06 g/cm³ (predicted)

- pKa : 14.71 ± 0.10 (predicted)

Pharmacological Effects

Research into the pharmacological effects of this compound indicates potential applications in various therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties. The presence of iodine may enhance this effect due to its known antiseptic properties.

- Endocrine Disruption : Some fluorinated compounds are known to disrupt endocrine functions. Investigations into this compound's impact on steroidogenesis in Leydig cells have shown that it may interfere with testosterone production by inhibiting key enzymes involved in steroid synthesis .

Toxicity Profiles

The toxicity of this compound has been assessed through various studies:

- Acute Toxicity : The compound has been classified under several hazard codes indicating potential acute toxicity through inhalation and ingestion routes .

- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.

Case Study 1: Endocrine Disruption in Leydig Cells

A study investigated the effects of fluorinated compounds on Leydig cell function. The results indicated that exposure to certain concentrations of this compound significantly inhibited the expression of genes related to steroidogenic enzymes such as CYP11A1 and HSD3B1. This inhibition led to decreased testosterone production in vitro .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of various perfluorinated compounds including this compound was evaluated against common bacterial strains. The results demonstrated a notable reduction in bacterial viability at specific concentrations of the compound .

Research Findings Summary

Propriétés

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBQGMQWGMDRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895381 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-68-4 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.